N-methyl-N'-isopropylsulfamide
Description
N-Methyl-N'-isopropylsulfamide is a sulfamide derivative with the molecular formula C₄H₁₁N₂O₂S and a molecular weight of 151.21 g/mol. Structurally, it consists of a sulfamide backbone (H₂N–SO₂–NH₂) modified by a methyl group (–CH₃) on one nitrogen atom and an isopropyl group (–CH(CH₃)₂) on the adjacent nitrogen. This compound belongs to the sulfamide class, known for their versatility in medicinal and agrochemical applications due to their hydrogen-bonding capacity and metabolic stability.
Properties
Molecular Formula |
C4H12N2O2S |
|---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
N-(methylsulfamoyl)propan-2-amine |
InChI |
InChI=1S/C4H12N2O2S/c1-4(2)6-9(7,8)5-3/h4-6H,1-3H3 |
InChI Key |
WPTSGWLUIQLQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
N,N-Dimethyl-N'-phenylsulfamide
Molecular Formula : C₈H₁₂N₂O₂S
Molecular Weight : 200.26 g/mol
Substituents : Dimethyl (–N(CH₃)₂) and phenyl (–C₆H₅) groups.
Physical Properties : Solid at room temperature (exact melting point unspecified).
Key Differences :
- Applications : Used as a pharmaceutical intermediate, leveraging the aromatic ring for π-π interactions in enzyme inhibition.
- Synthesis : Likely synthesized via sulfamoylation of aniline derivatives, contrasting with the aliphatic amine routes required for isopropyl-substituted analogs.
Isopropamide Iodide
Molecular Formula : C₂₃H₃₃IN₂O
Molecular Weight : 480.43 g/mol
Substituents : Diisopropylamine (–N(CH(CH₃)₂)₂) and iodide counterion.
Physical Properties : White to off-white crystalline powder.
Key Differences :
- Chemical Class : A quaternary ammonium salt, distinct from sulfamides.
- Functionality : The iodide ion and charged ammonium center enable anticholinergic activity by blocking muscarinic receptors, unlike sulfamides’ neutral, hydrogen-bonding motifs.
- Applications : Clinically used as an antispasmodic agent, highlighting how structural variations (e.g., ionic vs. covalent bonding) dictate biological roles.
Data Table: Comparative Analysis
*Inferred based on alkyl substituent trends.
Research Findings and Implications
- Substituent Effects : Bulky isopropyl groups in this compound may confer steric hindrance, reducing enzymatic degradation compared to smaller methyl or aromatic groups.
- Synthetic Challenges : Introducing isopropyl groups requires optimized conditions (e.g., excess isopropylamine, elevated temperatures) to overcome steric limitations, unlike phenyl or dimethyl analogs.
- Biological Relevance : While sulfamides like N,N-dimethyl-N'-phenylsulfamide target proteases or kinases, quaternary ammonium salts like isopropamide iodide act via ionic mechanisms, underscoring the importance of functional group selection in drug design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-methyl-N'-isopropylsulfamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of sulfamide derivatives often involves coupling reactions between sulfamoyl chlorides and amines. For this compound, a two-step approach may be employed: (1) Preparation of the sulfamoyl chloride intermediate via chlorination of the corresponding sulfamic acid using phosphorus pentachloride (PCl₅). (2) Reaction with isopropylamine under controlled pH (e.g., buffered conditions at pH 7–8) to avoid side reactions. Catalysts like triethylamine can enhance nucleophilicity. Reaction optimization should include temperature gradients (0–25°C) and solvent screening (e.g., dichloromethane vs. THF) to maximize yield .
Q. Which analytical techniques are critical for characterizing this compound, and what parameters ensure accuracy?
- Methodological Answer : High-resolution mass spectrometry (HRMS) using instruments like LTQ Orbitrap XL with electrospray ionization (ESI) is essential for confirming molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves structural ambiguities, particularly for distinguishing methyl and isopropyl groups. For purity assessment, reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column is recommended. Always report solvent systems, column specifications, and internal standards (e.g., sodium trifluoroacetate for MS calibration) to ensure reproducibility .
Q. How should researchers design in vitro assays to assess the biological activity of this compound?
- Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin) across multiple cell lines (cancer vs. normal) to establish baseline cytotoxicity. Use dose-response curves (1 nM–100 µM) and include controls for solvent effects (e.g., DMSO). For mechanistic studies, pair these with flow cytometry to evaluate apoptosis (Annexin V/PI staining) or cell cycle arrest. Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
Advanced Research Questions
Q. How can contradictory data on the biological effects of sulfamide derivatives be resolved in mechanistic studies?
- Methodological Answer : Contradictions often arise from differences in experimental models or assay conditions. To address this:
- Standardize assays : Use isogenic cell lines or genetically modified models to isolate target pathways.
- Control variables : Test the compound under varying pH, redox conditions, or co-treatment with modulators (e.g., bile acids, which influence gastric carcinogenesis models ).
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or compensatory pathways.
- Statistical rigor : Apply meta-analysis tools to reconcile disparate datasets from literature .
Q. What strategies validate the specificity of this compound in targeting proposed molecular pathways?
- Methodological Answer :
- Chemical proteomics : Use affinity-based pull-down assays with biotinylated analogs of the compound to identify binding partners.
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out off-target inhibition.
- CRISPR/Cas9 knockout models : Generate cells lacking the putative target (e.g., a specific enzyme or receptor) to confirm loss-of-function correlates with compound efficacy .
Q. How can researchers address challenges in quantifying this compound in complex biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS protocol:
- Sample preparation : Use protein precipitation (acetonitrile/methanol) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates.
- Ionization optimization : Test ESI vs. atmospheric-pressure chemical ionization (APCI) for enhanced sensitivity.
- Calibration curves : Include deuterated internal standards (e.g., d₃-N-methyl-isopropylsulfamide) to correct for matrix effects. Report limits of detection (LOD) and quantification (LOQ) with precision (CV <15%) .
Q. What in vivo models are appropriate for studying the toxicological profile of this compound?
- Methodological Answer : Rodent models (rats/mice) are standard for acute and subchronic toxicity. Key considerations:
- Dosing routes : Oral gavage vs. intraperitoneal injection to mimic intended exposure.
- Endpoint selection : Monitor organ-specific toxicity (e.g., liver enzymes, renal biomarkers) and histopathology.
- Control groups : Include vehicle-only and positive controls (e.g., MNNG for gastric carcinogenesis studies ).
- Ethical compliance : Adhere to ARRIVE guidelines for reporting animal studies .
Methodological Notes
- Synthesis : Cross-reference synthetic protocols for analogous sulfamides (e.g., N-methyl-N'-phenyl derivatives) to identify transferable strategies .
- Data Reproducibility : Follow Clinical Chemistry guidelines for assay documentation, including batch-to-batch variability and reagent sources .
- Advanced Instrumentation : Leverage tandem mass spectrometry (MS/MS) and high-field NMR (≥500 MHz) for structural elucidation of degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
